molecular formula C11H11BrN2O2 B6594228 3-Bromo-1-isopropyl-6-nitro-1h-indole CAS No. 945556-87-6

3-Bromo-1-isopropyl-6-nitro-1h-indole

Cat. No. B6594228
CAS RN: 945556-87-6
M. Wt: 283.12 g/mol
InChI Key: DCBAZORRKGEPNV-UHFFFAOYSA-N
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Description

3-Bromo-1-isopropyl-6-nitro-1h-indole is an organic compound . It has a molecular weight of 241.04 . The IUPAC name for this compound is 3-bromo-6-nitro-1H-indole .


Molecular Structure Analysis

The empirical formula of this compound is C8H5O2N2Br1 . The InChI code for this compound is 1S/C8H5BrN2O2 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 241.04 .

Scientific Research Applications

Indole Synthesis and Classification

The synthetic methods and classifications of indoles, including compounds like 3-Bromo-1-isopropyl-6-nitro-1H-indole, are crucial in organic chemistry due to their broad applications in pharmacology and material science. Indole synthesis has been a subject of extensive research, leading to various methodologies classified under nine strategic approaches. These strategies enable the construction of indole nuclei, essential for developing bioactive compounds and materials with unique properties (Taber & Tirunahari, 2011).

Umpolung Strategies for Indole Functionalization

The concept of umpolung, or polarity inversion, has been applied to indoles to overcome limitations in conventional synthesis methods. This approach, particularly at the C2 position of indoles, opens up new avenues for creating derivatives with significant synthetic and pharmaceutical importance. Indole, being an electron-rich compound, typically undergoes electrophilic substitution, but umpolung allows for the introduction of functionalities through an electrophilic manner, expanding the utility of indole-based compounds in drug discovery and development (Deka, Deb, & Baruah, 2020).

Pharmacological Significance of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, making them valuable in developing therapeutic agents. Studies highlight the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of indole-based compounds. These findings underscore the importance of indole derivatives in medicinal chemistry and drug design, contributing to the development of new treatments for various diseases (Ali, Dar, Pradhan, & Farooqui, 2013).

Advanced Synthesis Techniques

Innovative synthesis techniques, such as the Pictet-Spengler reaction, have been applied to create indole-based alkaloids and derivatives. These methods enable the construction of complex structures, including tetrahydro-β-carboline scaffolds, which are prevalent in natural products and pharmaceuticals. The development of enantioselective and solid-phase syntheses for these scaffolds highlights the ongoing advances in indole chemistry, offering new opportunities for drug discovery and synthetic biology (Rao, Maiti, & Chanda, 2017).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-1-isopropyl-6-nitro-1h-indole was not found, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and ingestion and inhalation should be avoided .

Future Directions

Indole derivatives, such as 3-Bromo-1-isopropyl-6-nitro-1h-indole, have attracted increasing attention in recent years due to their various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . Therefore, the future direction in this field could involve further exploration of the biological potential of indole derivatives and the development of novel methods of synthesis .

properties

IUPAC Name

3-bromo-6-nitro-1-propan-2-ylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-7(2)13-6-10(12)9-4-3-8(14(15)16)5-11(9)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBAZORRKGEPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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